13-phenoxy-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene
CAS No.:
Cat. No.: VC13522693
Molecular Formula: C26H17O3P
Molecular Weight: 408.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H17O3P |
|---|---|
| Molecular Weight | 408.4 g/mol |
| IUPAC Name | 13-phenoxy-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene |
| Standard InChI | InChI=1S/C26H17O3P/c1-2-10-20(11-3-1)27-30-28-23-16-14-18-8-4-6-12-21(18)25(23)26-22-13-7-5-9-19(22)15-17-24(26)29-30/h1-17H |
| Standard InChI Key | MUPVYVGOFQFGPL-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)OP2OC3=C(C4=CC=CC=C4C=C3)C5=C(O2)C=CC6=CC=CC=C65 |
| Canonical SMILES | C1=CC=C(C=C1)OP2OC3=C(C4=CC=CC=C4C=C3)C5=C(O2)C=CC6=CC=CC=C65 |
Introduction
The compound 13-phenoxy-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene is a complex organic molecule with a molecular formula of C38H25O3P and a molecular weight of 560.6 g/mol . This compound is characterized by its intricate pentacyclic structure, which includes a phosphorus atom and multiple aromatic rings.
Molecular Formula and Weight
-
Molecular Formula: C38H25O3P
-
Molecular Weight: 560.6 g/mol
IUPAC Name
The IUPAC name for this compound is 13-phenoxy-10,16-diphenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene .
InChI and InChIKey
-
InChI: InChI=1S/C38H25O3P/c1-4-14-26(15-5-1)33-24-28-18-10-12-22-31(28)35-36-32-23-13-11-19-29(32)25-34(27-16-6-2-7-17-27)38(36)41-42(40-37(33)35)39-30-20-8-3-9-21-30/h1-25H
-
InChIKey: BGYMUDGFAUPVQU-UHFFFAOYSA-N
SMILES
The SMILES notation for this compound is C1=CC=C(C=C1)C2=CC3=CC=CC=C3C4=C2OP(OC5=C4C6=CC=CC=C6C=C5C7=CC=CC=C7)OC8=CC=CC=C8 .
Synthesis and Preparation
While specific synthesis methods for 13-phenoxy-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene are not detailed in the available literature, general methods for preparing complex phosphorus-containing compounds often involve reactions with phosphorus sources and organic precursors. For example, processes like those described in patents for preparing substituted phenylalkanes might offer insights into potential synthetic strategies, although they are not directly applicable to this specific compound .
Comparison with Similar Compounds
| Compound | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| 13-Phenoxy-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene | C38H25O3P | 560.6 g/mol | Not specified |
| (R)-4-Phenoxydinaphtho[2,1-d:1',2'-f]132dioxaphosphepine | C26H17O3P | - | 10525496 (CID) |
| (S)-4-Phenoxydinaphtho[2,1-d:1',2'-f]132dioxaphosphepine | C26H17O3P | 408.39 g/mol | 256441-54-0 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume